3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
The compound “3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C13H14F2N2OS . It has a molecular weight of 284.32 .
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of this compound includes a quinazolin-4(3H)-one core, a butyl group at the 3-position, and a 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio group at the 2-position .Chemical Reactions Analysis
The synthesis of this compound involves an intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the available resources .Scientific Research Applications
Synthesis and Biological Activity
The compound 3-butyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, due to its structural complexity, is related to various quinazolinone derivatives that have been synthesized and studied for their potential biological activities. Research has focused on the synthesis of related quinazolinone derivatives, their characterization, and evaluation for antimicrobial, analgesic, anti-inflammatory, and other pharmacological activities.
Antimicrobial Activity : Studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. Synthesized quinazolinones have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains including Aspergillus niger and Fusarium oxysporum, demonstrating potent antibacterial and antifungal activities (Gupta et al., 2008); (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities : Certain quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some compounds showed promising results in in vivo models, indicating their potential as analgesic and anti-inflammatory agents with lower ulcerogenic effects compared to standard drugs (Dewangan et al., 2016).
Synthesis and Characterization : The synthesis of quinazolinone derivatives involves innovative routes and methodologies, leading to the development of compounds with potential biological activities. These synthesized compounds are characterized using various analytical techniques, confirming their proposed structures (Alagarsamy et al., 2008); (Saravanan et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-butyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c1-2-3-11-29-20(30)16-9-4-5-10-17(16)26-21(29)32-13-18-27-19(28-31-18)14-7-6-8-15(12-14)22(23,24)25/h4-10,12H,2-3,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVROPEVAMNWYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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